Cas no 133807-91-7 ((6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid)
(6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-27725459
- 133807-91-7
- (6S)-5-(Benzyloxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6alpha-carboxylic acid
- (6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 5H-Imidazo[4,5-c]pyridine-5,6-dicarboxylic acid, 1,4,6,7-tetrahydro-, 5-(phenylmethyl) ester, (S)- (9CI)
- (6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid
-
- Inchi: 1S/C15H15N3O4/c19-14(20)13-6-11-12(17-9-16-11)7-18(13)15(21)22-8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,16,17)(H,19,20)/t13-/m0/s1
- InChI Key: GYUNOHNTEKWLCU-ZDUSSCGKSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC2=C(C[C@H]1C(=O)O)N=CN2)=O
Computed Properties
- Exact Mass: 301.10625597g/mol
- Monoisotopic Mass: 301.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 95.5Ų
Experimental Properties
- Density: 1.438±0.06 g/cm3(Predicted)
- Melting Point: 251-253 °C(Solv: acetic acid (64-19-7))
- Boiling Point: 627.6±55.0 °C(Predicted)
- pka: 3.12±0.20(Predicted)
(6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27725459-0.05g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-27725459-0.1g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-27725459-0.25g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-27725459-0.5g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-27725459-1.0g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-27725459-2.5g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-27725459-5.0g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
| Enamine | EN300-27725459-10.0g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
| Enamine | EN300-27725459-1g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 1g |
$699.0 | 2023-09-10 | ||
| Enamine | EN300-27725459-5g |
(6S)-5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid |
133807-91-7 | 5g |
$2028.0 | 2023-09-10 |
(6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid
Comprehensive Overview of (6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 133807-91-7)
(6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 133807-91-7) is a specialized chiral compound widely recognized for its unique structural features and potential applications in pharmaceutical research. This imidazo[4,5-c]pyridine derivative is characterized by a benzyloxycarbonyl protecting group and a carboxylic acid functionality, making it a versatile intermediate in organic synthesis and drug discovery. Its stereospecific (6S) configuration further enhances its value in enantioselective reactions, a topic of growing interest in modern medicinal chemistry.
The compound's molecular framework combines a heterocyclic imidazo[4,5-c]pyridine core with a carboxylic acid moiety, offering opportunities for derivatization and scaffold modification. Researchers frequently explore such structures for their bioactivity, particularly in targeting enzyme inhibition or modulating protein-protein interactions. Recent trends in AI-driven drug design and fragment-based drug discovery have amplified the demand for structurally diverse building blocks like this compound, as highlighted in computational chemistry forums and high-throughput screening studies.
From a synthetic perspective, the benzyloxycarbonyl (Cbz) group in 133807-91-7 serves as a protective strategy for amines during multi-step syntheses, aligning with green chemistry principles by enabling selective deprotection under mild conditions. This attribute is particularly relevant given the pharmaceutical industry's focus on sustainable synthesis and atom economy. Analytical techniques such as HPLC chiral separation and NMR stereochemical analysis are typically employed to verify the compound's purity and configuration, addressing common quality control challenges in chiral synthon production.
In the context of peptide mimetics and small molecule therapeutics, this compound's rigid bicyclic structure may contribute to enhanced metabolic stability—a key consideration in oral bioavailability optimization. Discussions in scientific communities often link such scaffolds to kinase inhibitor development or GPCR-targeted drugs, reflecting its cross-disciplinary relevance. Notably, the imidazo[4,5-c]pyridine motif appears in several clinical candidates, underscoring its privileged status in medicinal chemistry.
Storage and handling of CAS 133807-91-7 typically require anhydrous conditions due to the reactivity of its carboxylic acid group, with recommendations for desiccated environments at controlled temperatures. These protocols align with best practices for compound stability in research settings, a frequent topic in laboratory management webinars. The compound's MSDS data should always be consulted for specific safety measures, though it falls outside hazardous material classifications.
Emerging applications in bioconjugation chemistry have expanded the utility of such carboxylate-containing heterocycles, particularly in proteolysis-targeting chimera (PROTAC) development. This connects to trending searches about targeted protein degradation strategies in oncology research. Additionally, the compound's potential role in metal-organic framework (MOF) synthesis has been speculated in materials science circles, demonstrating its interdisciplinary appeal.
For researchers sourcing (6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, verification of enantiomeric excess via chiral chromatography is recommended, as this parameter critically impacts asymmetric synthesis outcomes. Supplier audits should confirm compliance with GMP-grade standards when intended for preclinical development, addressing frequent quality assurance inquiries from pharmaceutical procurement specialists.
The compound's patent landscape reveals applications in neurological disorder therapeutics, with particular attention to its potential blood-brain barrier permeability—a hot topic in CNS drug development communities. Such characteristics make CAS 133807-91-7 a subject of interest in grant proposals and translational research initiatives seeking novel neuroactive scaffolds.
In analytical method development, the UV absorption profile of the imidazo[4,5-c]pyridine system facilitates detection at low concentrations, supporting its use in bioavailability studies and metabolite identification. This aligns with industry demands for sensitive analytical protocols in ADME screening, as frequently discussed in pharmacokinetics symposia.
Future research directions may explore the compound's utility in click chemistry applications or as a precursor for fluorescent probes, given the aromatic system's potential for photophysical modifications. Such possibilities resonate with current interests in theranostic agents and molecular imaging technologies, positioning this chiral building block at the intersection of multiple cutting-edge research domains.
133807-91-7 ((6S)-5-(benzyloxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)